ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a xanthine derivative with a purine-dione core modified at the 7th position with a butyl group and at the 8th position with a piperazine-carboxylate substituent. The compound’s structure combines a bicyclic purine scaffold (1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purine) with a piperazine ring linked via a methylene bridge. The ethyl carboxylate group enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O4/c1-5-7-8-25-14(13-23-9-11-24(12-10-23)19(28)29-6-2)20-16-15(25)17(26)22(4)18(27)21(16)3/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMDMCLAIWFBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the purine derivative, which is then reacted with a piperazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate has been studied for its potential therapeutic effects in various diseases. Its structural similarity to purine derivatives suggests it may interact with biological targets relevant to pharmacology.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its mechanism involves the inhibition of specific enzymes or receptors that are overexpressed in cancer cells. For instance:
- Case Study : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress and neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival makes it a candidate for further exploration.
- Case Study : In vitro studies indicated that the compound reduced oxidative damage in neuronal cells and improved cell viability under stress conditions .
Enzyme Inhibition
The compound may inhibit enzymes such as kinases or phosphatases involved in cell signaling pathways. This inhibition can lead to altered cellular responses relevant to disease processes.
Receptor Modulation
It can also act on specific receptors in the central nervous system or other tissues, influencing neurotransmitter release and cellular communication.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from purine derivatives and piperazine precursors.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Alkylation | Ethanol as solvent |
| 2 | Cyclization | Acid catalyst (e.g., HCl) |
| 3 | Purification | Chromatography |
Mechanism of Action
The mechanism of action of ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
Substituent Effects on Purine Core :
- The target compound’s 7-butyl group distinguishes it from the 3-methyl-substituted analogue in . Longer alkyl chains (e.g., butyl) increase lipophilicity (logP) but may reduce oral bioavailability compared to shorter chains (methyl, ethyl) .
- In , the 8-butoxy substituent in Compound 2 enhances PDE4B/7A inhibition, whereas the target compound’s 8-piperazine-carboxylate group may favor different receptor interactions .
Piperazine Modifications: The ethyl carboxylate in the target compound improves water solubility compared to the phenoxy-aryl HBK series (), which are more hydrophobic and exhibit serotonin receptor affinity . Compound 2 () uses a butanamide side chain, which may enhance membrane permeability but reduce metabolic stability compared to the piperazine-carboxylate group .
Pharmacokinetic and ADME Profiles
Table 2: Predicted ADME Parameters
Key Observations :
- Bioavailability : The target compound’s butyl group likely reduces its bioavailability (BS ~0.48) compared to methyl/ethyl-substituted derivatives (BS ~0.55) due to increased molecular weight and lipophilicity .
- Solubility: The ethyl carboxylate group improves solubility over purely alkyl-substituted purines but remains lower than phenoxy-piperazine derivatives () due to the bulky purine core .
Vasodilatory and PDE Inhibition Potential :
- Target Compound : Computational models predict moderate vasodilatory activity (probability ~70%) due to the purine-dione scaffold’s similarity to PDE inhibitors. However, the 7-butyl group may reduce potency compared to shorter-chain analogues .
- Compound 2 () : Exhibits strong PDE4B/7A inhibition (IC₅₀ < 100 nM) via its 8-butoxy group and butanamide side chain, highlighting the importance of alkoxy substituents for enzyme binding .
- HBK Series (): Primarily target serotonin receptors (5-HT₁A/₂A) due to their phenoxy-aryl piperazine structures, demonstrating divergent biological roles compared to purine-based compounds .
Biological Activity
Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a complex compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring linked to a purine derivative, which is significant for its biological interactions. The IUPAC name for this compound is this compound. Its molecular formula is , which indicates the presence of multiple functional groups that facilitate diverse biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an inhibitor or activator of certain molecular targets involved in cellular signaling pathways. For instance:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various kinases involved in cancer progression.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), affecting downstream signaling cascades.
Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Studies suggest that this compound may modulate inflammatory pathways, potentially offering benefits in treating chronic inflammatory diseases.
- Anticancer Properties : Preliminary investigations have shown that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from oxidative stress and neurodegeneration.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of ethyl 4-[...], researchers found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory conditions such as rheumatoid arthritis.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects demonstrated that ethyl 4-[...] inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value indicating potent activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Q & A
Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic adjustments to reaction conditions:
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with alternatives like THF or acetonitrile to reduce side reactions .
- Base Compatibility : Test bases (e.g., sodium hydride vs. potassium carbonate) to enhance nucleophilic substitution efficiency .
- Temperature Control : Use reflux conditions (80–100°C) for purine core formation but lower temps (25–40°C) for piperazine coupling to prevent degradation .
- Monitoring : Employ TLC or HPLC to track intermediate formation and optimize reaction time (typically 6–24 hours depending on the step) .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Purine Core Formation | DMF | NaH | 80 | 45–50 |
| Piperazine Coupling | THF | K₂CO₃ | 25 | 60–65 |
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the purine ring (δ 7.8–8.2 ppm) and piperazine methylene groups (δ 3.4–3.6 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 393.404 for C₁₆H₂₃N₅O₄) .
- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) for oxo groups on the purine core .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 3.4–3.6 (piperazine CH₂), δ 1.2 (ethyl ester CH₃) |
| HRMS | [M+H]⁺ at m/z 393.404 |
Q. How should stability studies be designed to assess the compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks, sampling weekly for HPLC purity analysis .
- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures and hygroscopicity risks .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (2–10% MeOH in DCM) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystalline purity .
Advanced Research Questions
Q. How can in vitro assays be designed to evaluate its enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays : Use purified enzymes (e.g., adenosine deaminase) with substrate analogs. Monitor activity via UV-Vis (λ = 260–280 nm) .
- Dose-Response Curves : Test 0.1–100 µM concentrations to calculate IC₅₀ values .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups?
Methodological Answer:
- Analog Synthesis : Modify the butyl chain (e.g., replace with propyl/phenyl) and piperazine substituents .
- Biological Screening : Compare IC₅₀ values across analogs to map pharmacophore requirements .
Q. How should contradictory bioactivity data between studies be resolved?
Methodological Answer:
Q. What experimental approaches determine the impact of solubility on pharmacological efficacy?
Methodological Answer:
- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
- Permeability Assays : Conduct Caco-2 cell studies to correlate solubility with absorption .
Q. How can reaction mechanisms for key synthetic steps (e.g., purine-piperazine coupling) be elucidated?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled piperazine to track bond formation via NMR .
- Kinetic Studies : Monitor intermediates via in-situ IR to propose stepwise vs. concerted mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
